

Solubility Profile of Ritonavir-13C3 in Organic Solvents: A Technical Guide

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Compound of Interest

Compound Name: Ritonavir-13C3

Cat. No.: B14113530

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This technical guide provides a comprehensive overview of the solubility of Ritonavir, and by extension its isotopically labeled form **Ritonavir-13C3**, in various organic solvents. The solubility characteristics of a drug substance are critical parameters in drug development, influencing formulation strategies, bioavailability, and manufacturing processes. This document is intended for researchers, scientists, and drug development professionals.

Note on **Ritonavir-13C3**: Quantitative solubility data for the isotopically labeled **Ritonavir-13C3** is not readily available in the public domain. However, the introduction of three ¹³C isotopes is not expected to significantly alter the physicochemical properties, including solubility, compared to the unlabeled Ritonavir. Therefore, the data presented herein for Ritonavir serves as a reliable proxy for **Ritonavir-13C3**.

Quantitative Solubility Data

The solubility of Ritonavir has been determined in several common organic solvents. The following table summarizes the available quantitative data for easy comparison.

Solvent	Solubility	Reference
Dimethyl Sulfoxide (DMSO)	~15 mg/mL	[1]
100 mg/mL (138.7 mM)	[2]	
Dimethylformamide (DMF)	~15 mg/mL	[1]
Ethanol	~5 mg/mL	[1]
100 mg/mL (138.7 mM)	[2]	
Freely soluble	[3][4]	
Methanol	Freely soluble	[3]
Isopropanol	Soluble	[3]
Acetone	Data not specified	[5]
Water	Practically insoluble (~5 µg/mL)	[6]
0.1 N HCl (pH 1.2)	11.34 µg/mL	[5]
Phosphate Buffer (pH 7.4)	7.45 µg/mL	[5]

Ritonavir is a Biopharmaceutical Classification System (BCS) Class IV compound, indicating both low solubility and low permeability.[6] It is practically insoluble in water, but its solubility can be enhanced in acidic conditions.[6] The compound is freely soluble in methanol and ethanol and soluble in isopropanol.[3][4]

Experimental Protocol for Solubility Determination

A widely accepted and foundational technique for determining the equilibrium solubility of a compound is the shake-flask method.[7]

Objective: To determine the equilibrium solubility of **Ritonavir-13C3** in a given organic solvent at a specified temperature.

Materials:

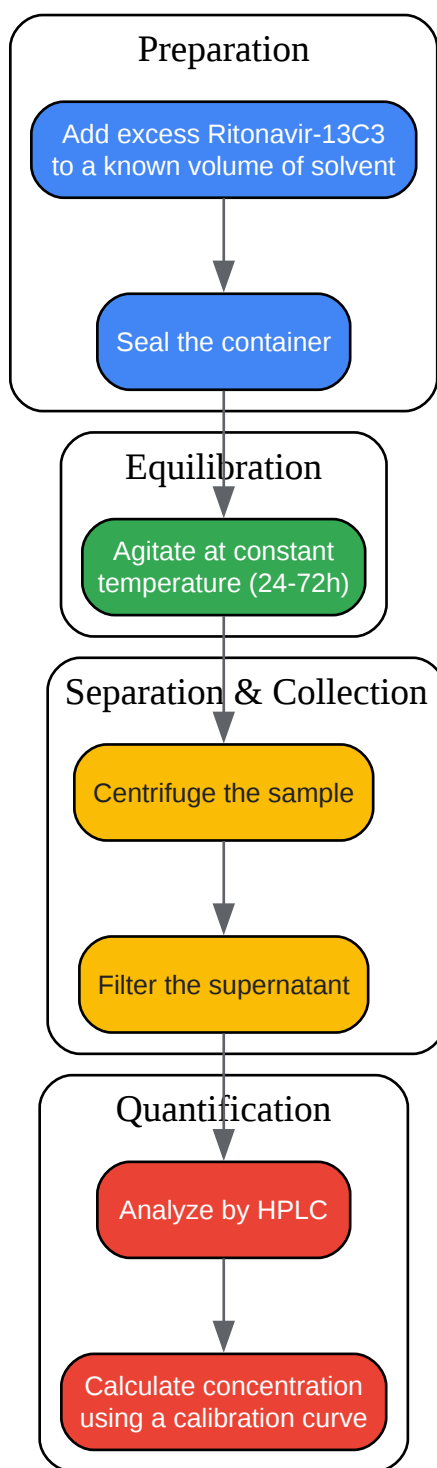
- **Ritonavir-13C3** (crystalline solid)
- Selected organic solvent(s) of appropriate purity
- Sealed, temperature-controlled containers (e.g., glass vials or flasks)
- Agitation device (e.g., orbital shaker, magnetic stirrer)
- Temperature-controlled environment (e.g., incubator, water bath)
- Centrifuge
- Chemically inert syringe filters (e.g., PTFE)
- High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument for quantification
- Volumetric flasks and pipettes
- Analytical balance

Procedure:

- Preparation of a Saturated Solution:
 - Add an excess amount of solid **Ritonavir-13C3** to a known volume of the selected organic solvent in a sealed container. The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.
 - Seal the container to prevent solvent evaporation.
- Equilibration:
 - Place the container in a temperature-controlled shaker or on a magnetic stirrer within a constant temperature environment.
 - Agitate the mixture for a prolonged period (typically 24-72 hours) to ensure that equilibrium is reached between the dissolved and undissolved solute.[7]

- Phase Separation:
 - Once equilibrium is established, cease agitation and allow the undissolved solid to settle.
 - To ensure complete separation of the solid from the saturated solution, centrifuge the sample.^[7]
- Sample Collection and Filtration:
 - Carefully withdraw a known volume of the clear supernatant using a pipette.
 - Filter the collected supernatant through a chemically inert syringe filter (e.g., 0.45 μ m PTFE) to remove any remaining solid particles.^[7] This step is critical to prevent overestimation of solubility.
- Quantification:
 - Prepare a series of standard solutions of **Ritonavir-13C3** of known concentrations in the same solvent.
 - Analyze the filtered, saturated solution and the standard solutions using a validated analytical method, such as HPLC.^[7]
 - Construct a calibration curve from the standard solutions.
 - Determine the concentration of **Ritonavir-13C3** in the saturated solution by interpolating its analytical response on the calibration curve.
- Data Reporting:
 - Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature.^[7]

Below is a generalized workflow for this experimental process.



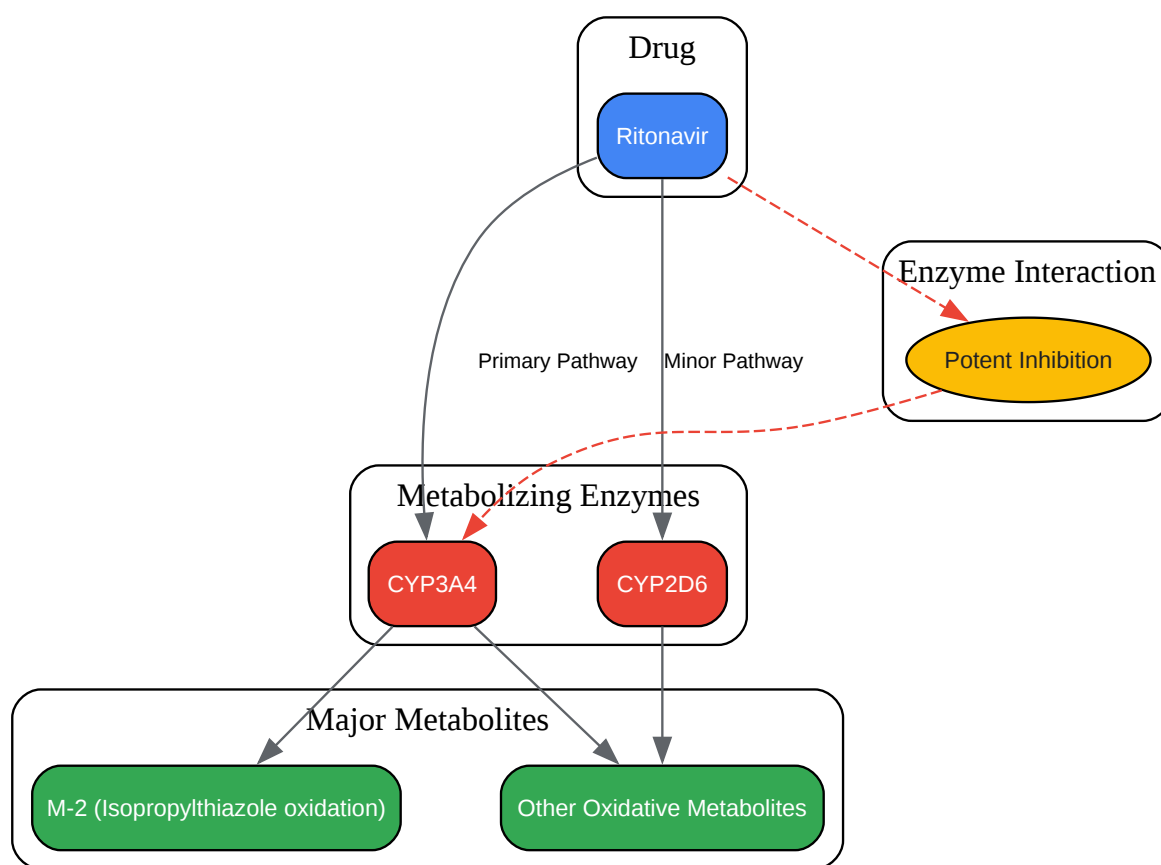
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A generalized workflow for determining equilibrium solubility using the shake-flask method.

Ritonavir Metabolic Pathway

Ritonavir is not only an HIV protease inhibitor but also a potent inhibitor of the cytochrome P450 3A4 (CYP3A4) enzyme.[8][9][10] This inhibition is the basis for its use as a pharmacokinetic booster for other antiretroviral drugs.[8][9][10] Ritonavir itself is primarily metabolized by CYP3A4 and, to a lesser extent, by CYP2D6.[9][11][12]

The following diagram illustrates the primary metabolic pathways of Ritonavir.



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Primary metabolic pathways and enzyme interactions of Ritonavir.

Ritonavir's mechanism of action as a pharmacokinetic enhancer involves its potent, mechanism-based inactivation of CYP3A4.[13] This leads to reduced metabolism and consequently increased plasma concentrations of co-administered drugs that are substrates of

CYP3A4.[11] The major metabolite of Ritonavir is the isopropylthiazole oxidation metabolite (M-2), which retains some antiviral activity.[9][11]

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